molecular formula C19H23ClN2O2 B8514982 2-chloro-N-(3-(dibenzylamino)-2-hydroxypropyl)acetamide CAS No. 170799-34-5

2-chloro-N-(3-(dibenzylamino)-2-hydroxypropyl)acetamide

Cat. No. B8514982
M. Wt: 346.8 g/mol
InChI Key: AJFJKTHEJZWFRT-UHFFFAOYSA-N
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Patent
US09434726B2

Procedure details

A solution of 2-chloroacetyl chloride (1.25 g, 10.96 mmol) in CHCl3 was added to the solution of 1-amino-3-(dibenzylamino)propan-2-ol (2.5 g, 9.26 mmol) in CHCl3 (50 mL) in ice-bath. The mixture was stirred for 1 hour, then stirred at room temperature for 2 hours. The organic layer concentrated, the residue was purified by column to give white solid.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[NH2:6][CH2:7][CH:8]([OH:25])[CH2:9][N:10]([CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C(Cl)(Cl)Cl>[Cl:1][CH2:2][C:3]([NH:6][CH2:7][CH:8]([OH:25])[CH2:9][N:10]([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:4]

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
2.5 g
Type
reactant
Smiles
NCC(CN(CC1=CC=CC=C1)CC1=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column
CUSTOM
Type
CUSTOM
Details
to give white solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClCC(=O)NCC(CN(CC1=CC=CC=C1)CC1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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